molecular formula C26H38N6O B1192889 1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

Cat. No.: B1192889
M. Wt: 450.6 g/mol
InChI Key: XKKFXZWOULSNCI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of INCB-38579 involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the coupling of these intermediates to form the tetrahydroisoquinoline core and the addition of a cyclopentylpropanone group . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and quality control.

Chemical Reactions Analysis

INCB-38579 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

INCB-38579 is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:

Compared to these compounds, INCB-38579 has demonstrated superior pharmacokinetic properties and efficacy in preclinical models, making it a promising candidate for further development .

Properties

Molecular Formula

C26H38N6O

Molecular Weight

450.6 g/mol

IUPAC Name

1-[7-[2-amino-4-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-6-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-cyclopentylpropan-1-one

InChI

InChI=1S/C26H38N6O/c1-30-12-14-31(15-13-30)24-17-23(28-26(27)29-24)21-8-7-20-10-11-32(18-22(20)16-21)25(33)9-6-19-4-2-3-5-19/h7-8,16-17,19,26,28H,2-6,9-15,18,27H2,1H3

InChI Key

XKKFXZWOULSNCI-UHFFFAOYSA-N

SMILES

O=C(N1CC2=C(C=CC(C3=NC(N)NC(N4CCN(C)CC4)=C3)=C2)CC1)CCC5CCCC5

Canonical SMILES

CN1CCN(CC1)C2=NC(NC(=C2)C3=CC4=C(CCN(C4)C(=O)CCC5CCCC5)C=C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB-38579;  INCB 38579;  INCB38579.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 2
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 3
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 4
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 5
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
Reactant of Route 6
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one

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